Cas no 883519-13-9 (5-chloro-2-(cyclopropylmethoxy)benzaldehyde)

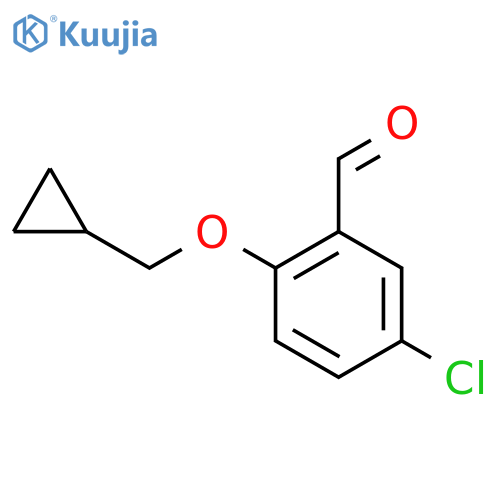

883519-13-9 structure

商品名:5-chloro-2-(cyclopropylmethoxy)benzaldehyde

CAS番号:883519-13-9

MF:C11H11ClO2

メガワット:210.656842470169

MDL:MFCD06246134

CID:4663764

PubChem ID:43560402

5-chloro-2-(cyclopropylmethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-CHLORO-2-(CYCLOPROPYLMETHOXY)BENZALDEHYDE

- SCHEMBL18783932

- EN300-193423

- Z431958500

- A1-01299

- 883519-13-9

- AKOS009591691

- 5-chloro-2-(cyclopropylmethoxy)benzaldehyde

-

- MDL: MFCD06246134

- インチ: 1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2

- InChIKey: AYEUHQWRUISSCM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=O)C=1)OCC1CC1

計算された属性

- せいみつぶんしりょう: 210.0447573g/mol

- どういたいしつりょう: 210.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-chloro-2-(cyclopropylmethoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3479-1G |

5-chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 1g |

¥ 2,791.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3479-10G |

5-chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 10g |

¥ 12,427.00 | 2023-04-13 | |

| Enamine | EN300-193423-0.05g |

5-chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 0.05g |

$149.0 | 2023-09-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3479-5G |

5-chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 5g |

¥ 8,375.00 | 2023-04-13 | |

| Enamine | EN300-193423-10g |

5-chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 10g |

$2762.0 | 2023-09-17 | |

| 1PlusChem | 1P01BHIA-10g |

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 10g |

$1729.00 | 2025-03-19 | |

| Aaron | AR01BHQM-100mg |

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 100mg |

$329.00 | 2025-02-09 | |

| Aaron | AR01BHQM-1g |

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 1g |

$908.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531398-1g |

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 98% | 1g |

¥5582.00 | 2024-04-27 | |

| A2B Chem LLC | AW14722-500mg |

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde |

883519-13-9 | 95% | 500mg |

$563.00 | 2023-12-29 |

5-chloro-2-(cyclopropylmethoxy)benzaldehyde 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

883519-13-9 (5-chloro-2-(cyclopropylmethoxy)benzaldehyde) 関連製品

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:883519-13-9)5-chloro-2-(cyclopropylmethoxy)benzaldehyde

清らかである:99%

はかる:1g

価格 ($):390.0